3,5-DI-Tert-butyl-4-hydroxycinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWXRDQWMRIIM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95602-92-9, 22014-01-3 | |

| Record name | 3,5-Di-tert-butyl-4-hydroxycinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22014-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7ZJ1M9J5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Antioxidant Mechanism of 3,5-di-tert-butyl-4-hydroxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-di-tert-butyl-4-hydroxycinnamic acid is a synthetic phenolic antioxidant belonging to the class of hindered phenols. Its molecular architecture is intentionally designed for high-efficiency radical scavenging. This guide elucidates the core mechanistic principles governing its antioxidant action, focusing on the interplay between its structural features—the phenolic hydroxyl group, the sterically hindering tert-butyl groups, and the cinnamic acid moiety. We will explore the primary Hydrogen Atom Transfer (HAT) mechanism, the factors influencing its efficacy, and the standardized protocols for its experimental validation. This document serves as a technical resource for researchers aiming to understand and apply this potent antioxidant.

Introduction: A Molecule Designed for Stability

In the vast landscape of antioxidants, which range from complex biological enzymes to simple dietary vitamins, synthetic phenolic compounds occupy a critical niche in industrial and pharmaceutical applications.[1] this compound (also known as Fenozan acid) is a prominent member of the hindered phenolic antioxidant family, which is widely used to prevent oxidative degradation in polymers and other materials.[2] Its structure is a masterclass in chemical design, featuring a phenolic ring—the source of its antioxidant power—flanked by two bulky tert-butyl groups.

These tert-butyl groups are not mere appendages; they are crucial for the molecule's function. By providing significant steric hindrance, they protect the reactive hydroxyl group and, more importantly, stabilize the phenoxyl radical formed after the antioxidant has neutralized a free radical.[3][4] This stability is paramount, as it prevents the antioxidant itself from becoming a pro-oxidant and initiating new radical chain reactions. The cinnamic acid tail contributes to the molecule's overall electronic properties and solubility. Understanding the precise mechanism of this compound is essential for its effective application and for the rational design of new, even more potent, antioxidant therapies and stabilizing agents.

The Core Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

The principal mechanism by which most phenolic antioxidants, including this compound, exert their effect is through Hydrogen Atom Transfer (HAT).[5][6] This process is a direct quenching of a free radical (R•) by donating the hydrogen atom from the phenolic hydroxyl (-OH) group.

The reaction can be summarized as: ArOH + R• → ArO• + RH

Where ArOH is the phenolic antioxidant and R• is a reactive free radical.

The efficacy of the HAT mechanism is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE facilitates easier hydrogen donation. However, the true strength of a hindered phenol lies in the stability of the resulting phenoxyl radical (ArO•).

The Critical Role of Steric Hindrance

Once the hydrogen atom is donated, a phenoxyl radical is formed. In an unhindered phenol, this new radical could potentially react with other molecules, propagating the oxidative chain. Herein lies the genius of the 3,5-di-tert-butyl substitution.

-

Electronic Stabilization: The tert-butyl groups are electron-donating, which helps to stabilize the radical on the oxygen atom.[3]

-

Steric Shielding: More importantly, the bulky nature of these groups physically blocks other molecules from approaching the radical oxygen, making it highly unreactive and persistent.[4][7] This effectively terminates the radical chain reaction. The unpaired electron becomes delocalized across the aromatic ring, further contributing to its stability.

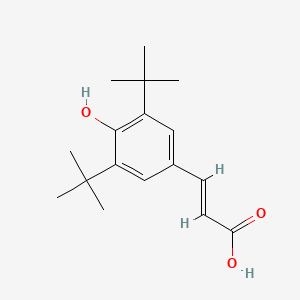

The diagram below illustrates this fundamental process.

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Secondary Mechanisms and Influencing Factors

While HAT is the predominant pathway, other mechanisms like Single Electron Transfer (SET) can occur, particularly in polar solvents.[8] In the SET mechanism, an electron is first transferred to the free radical, followed by a proton transfer. The choice between HAT and SET is heavily influenced by the solvent, pH, and the nature of the free radical.[8][9]

-

Solvent Effects: Polar, protic solvents (like ethanol or methanol) can form hydrogen bonds with the phenolic hydroxyl group, which may hinder the HAT mechanism.[8][9]

-

pH: At higher pH, the phenolic hydroxyl group can deprotonate to form a phenolate anion (ArO⁻). This anion is a much more potent electron donor, favoring the SET mechanism.

Experimental Validation of Antioxidant Activity

To quantify the antioxidant capacity of this compound, several standardized in vitro assays are employed. These assays rely on monitoring the quenching of stable, colored radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common and reliable methods for evaluating antioxidant activity.[10] It utilizes a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 515-517 nm.[11][12] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form DPPH-H, causing the violet color to fade to a pale yellow.[11] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

-

Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Positive Control: Prepare a 1 mg/mL stock solution of a known antioxidant such as Trolox or Ascorbic Acid.

-

-

Assay Procedure:

-

Create a series of dilutions of the test compound and positive control from their respective stock solutions.

-

In a 96-well microplate, add 20 µL of each dilution to a well.

-

Add 180 µL of the 0.1 mM DPPH working solution to each well.

-

Prepare a blank control containing 20 µL of methanol and 180 µL of the DPPH solution.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10][12]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the plot. A lower IC50 value indicates higher antioxidant activity.

-

Caption: Standard workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is another widely used method that measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation.[10] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] The resulting radical has a blue-green color with absorption maxima at 415, 645, 734, and 815 nm.[13][14] In the presence of a hydrogen-donating antioxidant, the colored radical is converted back to the colorless neutral form.[13] The reduction in absorbance is measured spectrophotometrically. This assay is versatile as it can be used in both aqueous and organic solvent systems.

-

Reagent Preparation:

-

ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

-

Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15] This produces the dark-colored ABTS•+ radical cation.

-

Diluted ABTS•+ Solution: Dilute the working solution with ethanol or a suitable buffer to an absorbance of 0.700 (± 0.02) at 734 nm.[15]

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).

-

Add 20 µL of each dilution to the wells of a 96-well plate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.

-

Structure-Activity Relationship

The high efficacy of this compound is a direct result of its specific molecular structure. Comparing it to other phenolic acids reveals key insights.

| Compound | Key Structural Features | Impact on Antioxidant Activity |

| This compound | Two bulky tert-butyl groups ortho to the -OH group. | High Activity : Steric hindrance creates a very stable and long-lived phenoxyl radical, making it an excellent chain-breaking antioxidant.[3][4] |

| Ferulic Acid | One methoxy group ortho to the -OH group. | Good Activity : The methoxy group provides some electronic stabilization to the phenoxyl radical. |

| Caffeic Acid | A second -OH group (catechol structure) ortho to the first. | Very High Activity : The catechol group allows for extensive resonance stabilization of the phenoxyl radical, often leading to higher activity than singly hydroxylated phenols.[16] |

| p-Coumaric Acid | No substitution ortho to the -OH group. | Moderate Activity : Lacks the enhanced stabilization of the phenoxyl radical provided by ortho substituents. |

Conclusion

The antioxidant mechanism of this compound is a prime example of rational chemical design. Its activity is rooted in the facile donation of a hydrogen atom from its phenolic hydroxyl group, a process made exceptionally efficient by the steric hindrance provided by its two tert-butyl substituents. This structural feature ensures the resulting phenoxyl radical is stabilized and non-reactive, effectively terminating oxidative chain reactions. While primarily acting through the HAT mechanism, its activity can be modulated by environmental factors such as solvent and pH. Standardized assays like DPPH and ABTS provide robust and reproducible methods for quantifying its potent radical-scavenging capabilities, confirming its status as a highly effective antioxidant for scientific and industrial applications.

References

-

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di - PubMed. (2021, October 7). PubMed. [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). National Institutes of Health (NIH). [Link]

-

Antioxidant Hydrogen-Atom-Transfer to DPPH Radicals by Hybrids of {Hyaluronic-Acid Components}@SiO2. ACS Applied Materials & Interfaces. [Link]

-

Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. (2012). National Institutes of Health (NIH). [Link]

-

Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. MDPI. [Link]

-

Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine. (2021, January 21). National Institutes of Health (NIH). [Link]

-

Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022, November 17). National Institutes of Health (NIH). [Link]

-

Abnormal Solvent Effects on Hydrogen Atom Abstractions. 1. The Reactions of Phenols with 2,2Diphenyl1-picrylhydrazyl (dpph • ) in Alcohols. ResearchGate. [Link]

-

Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. MDPI. [Link]

-

Details of the antioxidant mechanism of hydroxycinnamic acids. Czech Journal of Food Sciences. [Link]

-

Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023, September 1). National Institutes of Health (NIH). [Link]

-

Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. RSC Publishing. [Link]

-

Antioxidant. Wikipedia. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

-

Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. National Institutes of Health (NIH). [Link]

-

DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. National Institutes of Health (NIH). [Link]

-

ABTS. Wikipedia. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022, February 16). National Institutes of Health (NIH). [Link]

-

Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. The Royal Society of Chemistry. [Link]

-

ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

-

SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Rasayan Journal. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). Protocols.io. [Link]

-

The first crystal structure of a monomeric phenoxyl radical: 2,4,6-tri-tert-butylphenoxyl radical. ResearchGate. [Link]

-

The first crystal structure of a monomeric phenoxyl radical: 2,4,6-tri-tert-butylphenoxyl radical. Royal Society of Chemistry. [Link]

Sources

- 1. Antioxidant - Wikipedia [en.wikipedia.org]

- 2. Rat Metabolism Study Suggests 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di- tert-butyl-4-hydroxyphenyl)propionate Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]

- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydrogen Atom Transfer from HOO. to ortho‐Quinones Explains the Antioxidant Activity of Polydopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. ABTS - Wikipedia [en.wikipedia.org]

- 14. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 16. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Sterically Hindered Phenolic Antioxidant

An In-Depth Technical Guide to 3,5-di-tert-butyl-4-hydroxycinnamic Acid (CAS: 22014-01-3)

This compound, registered under CAS number 22014-01-3, is a member of the hydroxycinnamic acid family of compounds.[1] These molecules are phenolic acids characterized by a C6-C3 carbon skeleton. What distinguishes this particular cinnamic acid derivative is the presence of two bulky tert-butyl groups flanking the phenolic hydroxyl group. This steric hindrance is not a trivial structural feature; it is the cornerstone of the molecule's potent and stable antioxidant activity. By preventing the phenoxyl radical from participating in unwanted side reactions, the tert-butyl groups enhance its efficacy as a radical scavenger.

This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its mechanistic action and practical applications in research and development. The protocols and data herein are synthesized from established literature to provide a reliable and actionable resource for professionals in the field.

Core Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound is typically a pale cream to yellow powder.[2] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 22014-01-3 | [2] |

| Molecular Formula | C₁₇H₂₄O₃ | [2][3] |

| Molecular Weight | 276.37 g/mol | [3] |

| IUPAC Name | (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-enoic acid | [2] |

| Melting Point | 193-196 °C (may decompose) | [3][4] |

| Boiling Point | 375 °C | [3] |

| Density | 1.076 g/cm³ | [3] |

| Solubility | Soluble in water | [3][4][5] |

| XLogP3 | 4.1 | [3] |

| Appearance | Pale cream to yellow powder | [2] |

Synthesis Pathway: The Knoevenagel Condensation

The most direct and widely recognized method for synthesizing cinnamic acids from aromatic aldehydes is the Knoevenagel condensation.[6][7] This reaction involves the base-catalyzed condensation of an aldehyde with a compound possessing an active methylene group, in this case, malonic acid. The initial product undergoes subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.

The synthesis of this compound begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde[8] and malonic acid, typically using a base catalyst like piperidine or an ammonium salt in a suitable solvent.[9][10]

Sources

- 1. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, predominantly trans, 97% 10 g | Request for Quote [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. This compound, predominantly trans, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. This compound, predominantly trans, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. asianpubs.org [asianpubs.org]

- 8. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]

- 9. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

Methodological & Application

Application Notes & Protocols: Evaluating the Antioxidant Potency of 3,5-di-tert-butyl-4-hydroxycinnamic acid using the DPPH Radical Scavenging Assay

Introduction: The Nexus of Hindered Phenols and Antioxidant Assays

3,5-di-tert-butyl-4-hydroxycinnamic acid is a synthetic phenolic compound characterized by a robust antioxidant capacity. Its molecular architecture, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenyl ring, classifies it as a "hindered phenol." This structural motif is pivotal to its function, offering steric protection to the hydroxyl group and enhancing its ability to act as a potent free radical scavenger.[1] These compounds are critical in mitigating oxidative stress, a deleterious process implicated in numerous degenerative diseases and the degradation of materials like plastics and lubricants.[1][2][3]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, simple, and rapid spectrophotometric method for assessing the antioxidant potential of various compounds.[2][4] The principle hinges on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. This act of quenching neutralizes the radical, leading to a discernible color change from deep violet to a pale yellow. The extent of this discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound under investigation.[2]

This document provides a comprehensive, field-proven protocol for determining the antioxidant activity of this compound using the DPPH assay. It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and the causal logic behind experimental choices.

The Antioxidant Mechanism: A Structural Perspective

The efficacy of this compound as an antioxidant is intrinsically linked to its molecular structure. Hindered phenols are primary antioxidants that function by intercepting and neutralizing harmful peroxy radicals, thereby terminating the oxidation chain reaction.[3][5]

Causality of Action:

-

Hydrogen Donation: The phenolic hydroxyl (-OH) group is the active site. It readily donates its hydrogen atom to the unstable DPPH radical.

-

Steric Hindrance: The two bulky tert-butyl groups at the ortho positions (3 and 5) relative to the hydroxyl group are not merely passive substituents. They provide significant steric hindrance, which stabilizes the resulting phenoxyl radical formed after hydrogen donation.[1] This stability prevents the antioxidant itself from becoming a pro-oxidant and initiating new radical chains.

-

Radical Neutralization: Upon accepting the hydrogen atom, the violet DPPH radical is converted to its reduced, non-radical form, DPPH-H, which is pale yellow or colorless. This chemical transformation underpins the spectrophotometric measurement.

The overall reaction is a clear demonstration of a hydrogen-atom transfer (HAT) mechanism, a key pathway for radical scavenging by phenolic antioxidants.[6]

Caption: Antioxidant mechanism of a hindered phenol with DPPH radical.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is suitable for high-throughput screening and requires smaller reagent volumes.

Essential Materials and Equipment

-

Chemicals:

-

This compound (Test Compound)

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH), MW: 394.32 g/mol

-

Methanol (Spectrophotometric grade) or Ethanol

-

Ascorbic Acid or Trolox (Positive Control/Standard)

-

-

Equipment:

-

UV-Vis Microplate Reader capable of reading at ~517 nm

-

Calibrated single and multichannel micropipettes

-

96-well flat-bottom microplates

-

Analytical balance

-

Vortex mixer

-

Volumetric flasks and appropriate glassware

-

Aluminum foil

-

Reagent Preparation: A Foundation for Accuracy

Self-Validation Checkpoint: The accuracy of this assay is critically dependent on the precise preparation of solutions. Inaccurate concentrations will directly impact the final IC50 value.[7]

A. DPPH Working Solution (0.1 mM)

Rationale: A concentration of 0.1 mM DPPH typically yields an initial absorbance value between 0.8 and 1.2 at 517 nm in a standard 1 cm cuvette, which is an optimal range for spectrophotometric analysis. This concentration should be adjusted if necessary to achieve a starting absorbance of approximately 1.0 in the specific microplate well volume used.[2]

-

Accurately weigh 3.94 mg of DPPH powder.

-

Transfer it to a 100 mL amber volumetric flask or a flask wrapped in aluminum foil.

-

Add methanol to the mark (100 mL) and mix thoroughly until completely dissolved.

-

Crucial Insight: This solution is light-sensitive and deteriorates over time.[2] It must be freshly prepared for each experiment and kept protected from light at all times.

B. Test Compound Stock Solution (1 mg/mL)

-

Accurately weigh 10 mg of this compound.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and bring to volume with methanol. Mix thoroughly. This yields a stock concentration of 1000 µg/mL.

C. Serial Dilutions of Test Compound

Rationale: To determine the IC50 value, a range of concentrations must be tested to generate a dose-response curve. The dilutions should bracket the expected 50% inhibition point.

-

Label a series of microcentrifuge tubes (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

Prepare the highest concentration (500 µg/mL) by mixing 500 µL of the stock solution with 500 µL of methanol.

-

Perform 1:1 serial dilutions by transferring 500 µL from the preceding tube to the next tube containing 500 µL of methanol, mixing at each step.

D. Positive Control (e.g., Ascorbic Acid) Stock Solution (1 mg/mL)

-

Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol, following the same procedure as for the test compound.

-

Prepare a similar set of serial dilutions for the positive control.

Assay Procedure (96-Well Plate)

Self-Validation Checkpoint: The experiment must be performed with minimal exposure to ambient light to prevent the autoxidation of the DPPH radical.

-

Plate Layout: Design the plate map carefully, assigning wells for the blank, negative controls, positive controls (multiple concentrations), and test samples (multiple concentrations). Perform all measurements in triplicate.

-

Sample Addition: Add 20 µL of each concentration of the test compound, positive control, or pure methanol (for control wells) into the appropriate wells of the 96-well plate.

-

Blank Measurement: In the blank wells, add 20 µL of methanol and 200 µL of methanol.

-

Initiate Reaction: Using a multichannel pipette, add 200 µL of the freshly prepared DPPH working solution to all wells except the blanks. Mix gently by pipetting up and down or by using a plate shaker for 30 seconds.

-

Incubation: Cover the plate with a lid or aluminum foil and incubate in the dark at room temperature for 30 minutes.

-

Expert Insight: While 30 minutes is a standard incubation time, some hindered phenols may react more slowly. It is advisable to perform a kinetic scan on a preliminary run to ensure the reaction has reached a plateau (steady state) by the chosen time point.

-

-

Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.[8]

Caption: Experimental workflow for the DPPH antioxidant assay.

Data Analysis and Interpretation

Calculation of DPPH Radical Scavenging Activity (% Inhibition)

The percentage of DPPH radical scavenging activity is calculated using the following formula, which normalizes the sample reading against the control:[9]

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

-

Acontrol is the average absorbance of the negative control (methanol + DPPH solution).

-

Asample is the average absorbance of the test compound or standard + DPPH solution.

Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) value is a quantitative measure of antioxidant potency. It represents the concentration of the test compound required to inhibit 50% of the DPPH free radicals.[10]

-

Plot the Data: Create a scatter plot in a program like Microsoft Excel or GraphPad Prism with the concentration of this compound on the x-axis and the corresponding % Inhibition on the y-axis.

-

Linear Regression: Apply a linear trendline to the data points that bracket the 50% inhibition mark.[11][12]

-

Calculate IC50: Obtain the equation of the line in the format y = mx + c , where 'y' is % Inhibition, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.[10][12] To find the IC50 value, set y = 50 and solve for x:

IC50 = (50 - c) / m

A lower IC50 value indicates a higher antioxidant potency.

Data Presentation Table

| Concentration (µg/mL) | Avg. Absorbance (517 nm) | % Inhibition |

| Control (0) | 0.985 | 0.0 |

| 31.25 | 0.812 | 17.6 |

| 62.5 | 0.655 | 33.5 |

| 125 | 0.498 | 49.4 |

| 250 | 0.321 | 67.4 |

| 500 | 0.150 | 84.8 |

| Ascorbic Acid (10) | 0.115 | 88.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

-

Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]

-

G-Biosciences. DPPH Antioxidant Assay Protocol. G-Biosciences. [Link]

-

Zen-Bio, Inc. DPPH Antioxidant Assay Kit Instruction Manual. Zen-Bio. [Link]

-

Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. International Journal of Applied Pharmaceutics, 10(5), 149-154. [Link]

-

Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Natural Products Chemistry & Research, 6(5). [Link]

-

Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Gulcin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

-

ResearchGate. (2022). How can I calculate IC50 in DPPH test?. ResearchGate. [Link]

-

Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Vinati Organics. [Link]

-

BioInfo Tips. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. [Link]

-

Li, Y., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances, 15(1), 1-10. [Link]

-

Bio-Resource. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube. [Link]

-

Amfine Chemical Corporation. (n.d.). Hindered Phenols | Antioxidants for Plastics. amfine.com. [Link]

- Google Patents. (2005). Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.

-

University of Helsinki. (2017). PREPARATION OF BIOACTIVE OXIDIZED HYDROXYCINNAMIC ACID DERIVATIVES. University of Helsinki. [Link]

-

Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Tintoll. [Link]

-

ChemRxiv. (2022). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]

-

Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Stabilization Technologies. [Link]

- Google Patents. (2014). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

Sources

- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 4. researchgate.net [researchgate.net]

- 5. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 6. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. zen-bio.com [zen-bio.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

Application of 3,5-di-tert-butyl-4-hydroxycinnamic Acid in Oxidative Stress Research: A Technical Guide for Researchers

Introduction: Unveiling the Potential of a Hindered Phenolic Antioxidant

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in contemporary drug discovery and development. 3,5-di-tert-butyl-4-hydroxycinnamic acid, a synthetic derivative of hydroxycinnamic acid, has emerged as a compound of significant interest. Its unique structural feature, the presence of two bulky tert-butyl groups flanking the phenolic hydroxyl group, confers considerable steric hindrance. This hindrance enhances the stability of the resulting phenoxyl radical upon donation of a hydrogen atom to scavenge a free radical, thereby augmenting its antioxidant efficacy and preventing its participation in pro-oxidant chain reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of this compound in the investigation of oxidative stress. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₃ | |

| Molecular Weight | 276.37 g/mol | |

| Appearance | Pale cream to yellow to orange powder | |

| Solubility | Soluble in water. | , |

| Melting Point | ~195°C (decomposition) |

Protocol 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for the consistency of experimental results. Due to its phenolic nature, this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol, absolute

-

Sterile, conical tubes (1.5 mL, 15 mL, or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Determine the Desired Stock Concentration: A common stock concentration for in vitro studies is 10 mM to 100 mM.

-

Weigh the Compound: Accurately weigh the required amount of this compound powder using an analytical balance. For example, for 10 mL of a 10 mM stock solution, weigh 27.64 mg of the compound.

-

Dissolution:

-

For DMSO Stock: Add the weighed powder to a sterile conical tube. Add the desired volume of DMSO (e.g., 10 mL for a 10 mM solution).

-

For Ethanol Stock: Add the weighed powder to a sterile conical tube. Add the desired volume of absolute ethanol.

-

-

Solubilization: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

-

Sterilization (Optional but Recommended for Cell Culture): Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C, protected from light.

Causality Behind Experimental Choices:

-

Choice of Solvent: DMSO is a widely used solvent for in vitro assays due to its ability to dissolve a broad range of compounds and its miscibility with aqueous culture media. However, it is important to ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically below 0.5% (v/v), as higher concentrations can induce cellular stress and affect experimental outcomes. Ethanol is another suitable solvent, but its volatility and potential for cytotoxicity at higher concentrations should be considered.

-

Aliquoting: Aliquoting the stock solution prevents degradation of the compound that can occur with repeated changes in temperature and exposure to air and light.

In Vitro Applications: Assessing Antioxidant Efficacy

A variety of in vitro assays can be employed to characterize the antioxidant properties of this compound. These assays can be broadly categorized into those that measure direct radical scavenging activity and those that assess the compound's ability to protect cells from oxidative insults.

Direct Radical Scavenging Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods for evaluating the free radical scavenging capacity of a compound.[1][2]

Protocol 2: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.[1]

Materials:

-

This compound stock solution (in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[3]

-

Preparation of Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the same solvent used for the DPPH solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

-

Assay:

-

In a 96-well plate, add 100 µL of each dilution of the test compound.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of the solvent (methanol or ethanol) and 100 µL of the DPPH solution.

-

For the blank, add 100 µL of the test compound dilution and 100 µL of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][4]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity:

-

Percentage of DPPH scavenging activity (%) = [1 - (Absorbance of sample - Absorbance of blank) / Absorbance of control] x 100.[5]

-

-

Determination of IC₅₀: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[1]

Protocol 3: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant is monitored by the decrease in absorbance.[6]

Materials:

-

This compound stock solution

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[6]

-

-

Preparation of Working ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Preparation of Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution.

-

Assay:

-

In a 96-well plate, add 10 µL of each dilution of the test compound.

-

Add 190 µL of the working ABTS•⁺ solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.[6]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: Calculate the percentage of scavenging activity as described for the DPPH assay.

-

Determination of IC₅₀: Determine the IC₅₀ value from the dose-response curve.

Expected Outcomes and Data Interpretation:

A lower IC₅₀ value in both DPPH and ABTS assays indicates a higher antioxidant capacity. The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety is a strong indicator of significant radical scavenging activity.[6]

Cell-Based Assays: Protection Against Oxidative Stress

Cellular models provide a more biologically relevant system to evaluate the protective effects of this compound against oxidative damage. A common approach is to induce oxidative stress in cultured cells using an agent like hydrogen peroxide (H₂O₂) and then assess the ability of the compound to mitigate the resulting cytotoxicity.

Protocol 4: Cellular Protection Against H₂O₂-Induced Oxidative Stress

This protocol describes a method to evaluate the cytoprotective effect of this compound in a neuronal cell line (e.g., SH-SY5Y) challenged with H₂O₂.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment with the Compound:

-

Prepare working concentrations of this compound in complete culture medium (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.

-

Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

-

Include a vehicle control group (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubate the cells for 2 to 24 hours.

-

-

Induction of Oxidative Stress:

-

Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ to induce significant cell death should be determined empirically for your specific cell line (a typical starting range is 100-500 µM).

-

After the pre-treatment period, remove the medium containing the compound and add 100 µL of the H₂O₂ solution to all wells except the untreated control group.

-

Incubate for a period sufficient to induce cytotoxicity (e.g., 4-6 hours).

-

-

Assessment of Cell Viability (MTT Assay):

-

After the H₂O₂ incubation, remove the medium and add 100 µL of fresh complete medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Compare the viability of cells pre-treated with this compound to those treated with H₂O₂ alone to determine the protective effect.

-

Workflow for Cellular Protection Assay:

Caption: Workflow for assessing the cytoprotective effects of this compound.

Mechanism of Action: Exploring the Nrf2 Pathway

A key mechanism by which many phenolic antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Protocol 5: Assessment of Nrf2 Activation by Western Blotting

This protocol outlines the steps to determine if this compound can induce the nuclear translocation of Nrf2, a hallmark of its activation.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, HepG2)

-

Complete cell culture medium

-

This compound stock solution

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for different time points (e.g., 1, 3, 6 hours). Include a vehicle control.

-

-

Fractionation of Nuclear and Cytoplasmic Extracts: Following treatment, harvest the cells and perform subcellular fractionation using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Analysis:

-

Probe separate blots or strip and re-probe the same blot for Lamin B1 (to confirm the purity of the nuclear fraction) and GAPDH (to confirm the purity of the cytoplasmic fraction).

-

Quantify the band intensities for Nrf2 in the nuclear fractions and normalize to the Lamin B1 loading control. An increase in nuclear Nrf2 levels in treated cells compared to the control indicates Nrf2 activation.

-

Signaling Pathway of Nrf2 Activation:

Caption: The Nrf2-ARE signaling pathway and its potential activation by this compound.

In Vivo Applications: Neuroprotection in a Model of Cerebral Ischemia

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a compound. This compound has demonstrated neuroprotective effects in a rat model of permanent focal cerebral ischemia.

Summary of In Vivo Findings

A study involving permanent middle cerebral artery occlusion in rats revealed that intraperitoneal administration of this compound at doses of 25 mg/kg and 50 mg/kg for three days post-ischemia resulted in significant neuroprotection. The compound was less effective at a dose of 100 mg/kg.

Key Observations at Effective Doses (25 mg/kg and 50 mg/kg):

-

Improved Mitochondrial Function: Increased citrate synthase activity and ATP content in the hippocampus.

-

Reduced Oxidative Stress: Decreased levels of thiobarbituric acid reactive substances (TBARS) and increased activity of antioxidant enzymes.

-

Anti-apoptotic Effects: Reduced calcium content, decreased levels of apoptosis-inducing factor and caspase-3 activity, and an increased latent time for mitochondrial permeability transition pore opening.

These findings suggest that this compound exerts its neuroprotective effects by preserving mitochondrial function and mitigating oxidative stress-induced apoptosis.

Conclusion and Future Directions

This compound is a promising antioxidant compound with demonstrated efficacy in both in vitro and in vivo models of oxidative stress. Its potent radical scavenging activity, coupled with its ability to protect cells from oxidative damage and potentially activate the Nrf2 signaling pathway, makes it a valuable tool for researchers in the fields of neurobiology, pharmacology, and drug discovery. The protocols and application notes provided in this guide offer a solid foundation for initiating and conducting robust investigations into the biological activities of this compound.

Future research should focus on elucidating the precise molecular targets of this compound, further defining its role in the modulation of the Nrf2 pathway, and exploring its therapeutic potential in other disease models characterized by oxidative stress.

References

- BenchChem. (2025). Unveiling the Antioxidant Potential: A Comparative Analysis of 3,5-di-tert-butylchalcone 4'-carboxylic acid and Structurally. BenchChem.

- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences.

- Gulcin, I. (2020). DPPH Radical Scavenging Assay. MDPI.

- BenchChem. (2025). A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT. BenchChem.

- Munteanu, I. G., & Apetrei, C. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.

- Rahman, M. M. (2022). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv.

- Journal of Ethnopharmacology. (n.d.). 2.

- Povetkin, S. V., et al. (2021). 4-Hydroxy-3,5-di-tret-butyl cinnamic acid restores the activity of the hippocampal mitochondria in rats under permanent focal cerebral ischemia. PubMed.

- Chen, J., et al. (2012). Induction of the Nrf2-driven antioxidant response by tert-butylhydroquinone prevents ethanol-induced apoptosis in cranial neural crest cells. PMC.

-

Fisher Scientific. (n.d.). This compound, predominantly trans, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide. Retrieved from [Link]

- International Journal of Phytomedicine and Phytotherapy. (n.d.).

- ResearchG

- Povetkin, S. V., et al. (2021). 4-Hydroxy-3,5-di-tret-butyl cinnamic acid restores the activity of the hippocampal mitochondria in rats under permanent focal cerebral ischemia. NIH.

Sources

cell culture applications of 3,5-di-tert-butyl-4-hydroxycinnamic acid

An In-Depth Guide to the Cell Culture Applications of 3,5-di-tert-butyl-4-hydroxycinnamic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the . It offers detailed application notes and step-by-step protocols grounded in established scientific principles.

Introduction to this compound

This compound, also known as Fenozan, is a synthetic derivative of cinnamic acid. Structurally, it is a phenolic compound characterized by a hydroxyl group and two bulky tert-butyl groups on the phenyl ring. These tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxyl radical formed during antioxidant activity, making it a potent and persistent free radical scavenger.[1][2] This core antioxidant capability is the foundation for its diverse applications in cell culture, ranging from mitigating oxidative stress to investigating its potential in neuroprotection, inflammation, and cancer biology.

This guide will explore the mechanistic basis for its use and provide detailed, field-tested protocols to effectively integrate this compound into your research workflows.

Core Mechanism: Potent Antioxidant and Radical Scavenger

The primary mechanism of action for this compound is its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] This action terminates the chain reactions of oxidation that can damage vital cellular components like DNA, proteins, and lipids.[1] The resulting phenoxyl radical is stabilized by the adjacent tert-butyl groups, preventing it from initiating new radical chains. This inherent antioxidant property is crucial for protecting cells from oxidative damage, a key pathological process in numerous diseases.[1]

Caption: Antioxidant mechanism of this compound.

Application Note 1: Neuroprotection in Oxidative Stress Models

Scientific Rationale: Neurodegenerative diseases are often linked to mitochondrial dysfunction and heightened oxidative stress within neuronal cells.[3] Studies on 4-hydroxy-3,5-di-tert-butyl cinnamic acid have demonstrated a potent neuroprotective effect in in vivo models of cerebral ischemia by restoring mitochondrial function, increasing ATP content, and reducing apoptosis.[4] This provides a strong basis for using this compound in in vitro neuronal cell culture models to study mechanisms of neuroprotection against oxidative insults induced by agents like hydrogen peroxide (H₂O₂), glutamate, or t-butyl hydroperoxide (TBHP).[5][6]

Experimental Workflow:

Caption: Workflow for assessing neuroprotective effects in cell culture.

Protocol 1: Assessing Neuroprotection against TBHP-induced Oxidative Damage in SH-SY5Y Cells

This protocol is designed to evaluate the ability of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress.[5]

Materials:

-

SH-SY5Y cell line (ATCC® CRL-2266™)

-

DMEM/F12 medium with 10% FBS

-

This compound

-

DMSO (for stock solution)

-

tert-butyl hydroperoxide (TBHP)

-

MTT reagent (5 mg/mL in PBS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[7]

-

Compound Pre-treatment: Prepare a 100 mM stock solution of the compound in DMSO. Serially dilute in culture medium to create working solutions. The final DMSO concentration should not exceed 0.1%. Replace the old medium with medium containing various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM). Incubate for 4 hours.

-

Induction of Oxidative Stress: Add TBHP to the wells to a final concentration of 40-50 µM. Include control wells: untreated cells, cells treated with the compound alone, and cells treated with TBHP alone.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A significant increase in viability in the compound + TBHP group compared to the TBHP-only group indicates a neuroprotective effect.

Application Note 2: Anti-inflammatory Activity Assessment

Scientific Rationale: Chronic inflammation is a key driver of many diseases. Hydroxycinnamic acids are known to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines, and by modulating signaling pathways such as NF-κB.[1][9] This compound can be effectively studied in macrophage cell lines like RAW 264.7, which can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol uses the Griess assay to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Materials:

-

RAW 264.7 cell line (ATCC® TIB-71™)

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent Kit

-

Sodium Nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat cells with various concentrations of this compound for 2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Add 50 µL of each Griess reagent component to the supernatant according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control. A dose-dependent decrease in nitrite indicates anti-inflammatory activity.

Application Note 3: Anti-Cancer and Apoptosis Induction Studies

Scientific Rationale: Many cinnamic acid derivatives have demonstrated anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.[10][11][12] The proposed mechanism often involves the modulation of key regulatory proteins like p21, caspases, and members of the Bcl-2 family.[5][13] Therefore, this compound is a candidate for investigation as a potential anti-proliferative or pro-apoptotic agent.

Putative Apoptotic Signaling Pathway:

Caption: Putative intrinsic apoptosis pathway induced by the compound.

Protocol 3: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells after treatment.

Materials:

-

Target cancer cell line (e.g., MCF-7, HeLa)[14]

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with desired concentrations of the compound (determined from a preliminary cytotoxicity assay like MTT) for 24 or 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant containing the floating cells.[15]

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Data Summary Table

The following table summarizes representative effective concentrations for related hydroxycinnamic acid derivatives to provide a starting point for experimental design. Note: Optimal concentrations for this compound must be determined empirically for each cell line and assay.

| Application | Related Compound | Cell Line | Effective Concentration Range | Observed Effect | Citation |

| Anti-Cancer | Cinnamic Acid Derivatives | HeLa, K562, MCF-7 | 42 - 166 µM (IC₅₀) | Cytotoxicity | [10] |

| Anti-Cancer | 7-Geranyloxycinnamic acid | MCF-7, MDA-MB-231 | ~25-50 µg/mL (IC₅₀) | Cytotoxicity, Apoptosis Induction | [12] |

| Neuroprotection | Methyl 3,4-dihydroxybenzoate | SH-SY5Y | 2 - 8 µM | Protection against TBHP damage | [5] |

| Anti-inflammatory | Cinnamate-zinc layered hydroxide | RAW 264.7 | 10 µg/mL | 90% PGE₂ Inhibition | [15] |

General Laboratory Procedures

Stock Solution Preparation:

-

Due to its hydrophobicity, this compound should be dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤0.1% for DMSO).

References

-

Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Systematic Review Pharmacy, 11(6), 718-725. [Link]

-

Barreca, D., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 29(3), 633. [Link]

-

Pantea, E., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5464. [Link]

-

Wikipedia contributors. (2024). Antioxidant. Wikipedia, The Free Encyclopedia. [Link]

-

Povetkin, S. V., et al. (2020). 4-Hydroxy-3,5-di-tret-butyl cinnamic acid restores the activity of the hippocampal mitochondria in rats under permanent focal cerebral ischemia. Iranian Journal of Basic Medical Sciences, 23(12), 1599–1607. [Link]

-

Guedes, R. C., et al. (2014). New insights into the antioxidant activity of hydroxycinnamic and hydroxybenzoic systems: Spectroscopic, electrochemistry, and cellular studies. Journal of Agricultural and Food Chemistry, 62(18), 4032-4041. [Link]

-

Jo, E., et al. (2020). 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. International Journal of Molecular Medicine, 46(3), 1133-1142. [Link]

-

Trivedi, R., et al. (2024). Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications. Molecules, 29(5), 1121. [Link]

-

Wang, S., et al. (2018). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Molecules, 23(10), 2633. [Link]

-

Milic, S., et al. (2020). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Planta Medica, 86(12), 856-864. [Link]

-

Fisher Scientific. (n.d.). This compound, predominantly trans, 97%. [Link]

-

Xia, W., & He, W. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Exploration of Neuroprotective Therapy, 2(3), 1-13. [Link]

-

Kim, J. H., et al. (2016). Neuroprotective Properties of Compounds Extracted from Dianthus superbus L. against Glutamate-induced Cell Death in HT22 Cells. Pharmacognosy Magazine, 12(46), 118–122. [Link]

-

Falbo, K., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Journal of Biochemical and Molecular Toxicology, 37(10), e23533. [Link]

-

Yildiz, G., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine, 6(2), 209-212. [Link]

-

Bayraktar, T., et al. (2025). Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells. Molecular Biology Reports, 52(1), 1-13. [Link]

- Google Patents. (n.d.). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.

-

Ramachandran, V., et al. (2022). 7-Geranyloxycinnamic Acid Isolated from Melicope lunu-ankenda Leaves Perturbs Colon Cancer and Breast Cancer Cell Lines' Growth via Induction of Apoptotic Pathway. Molecules, 27(19), 6520. [Link]

-

Genin, M., et al. (2021). Metabolomic Impact of Lidocaine on a Triple Negative Breast Cancer Cell Line. Frontiers in Molecular Biosciences, 8, 723467. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 4-Hydroxy-3,5-di-tret-butyl cinnamic acid restores the activity of the hippocampal mitochondria in rats under permanent focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phcog.com [phcog.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Frontiers | Metabolomic Impact of Lidocaine on a Triple Negative Breast Cancer Cell Line [frontiersin.org]

- 9. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. air.unimi.it [air.unimi.it]

- 14. sysrevpharm.org [sysrevpharm.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3,5-di-tert-butyl-4-hydroxycinnamic Acid

Welcome to the technical support center for 3,5-di-tert-butyl-4-hydroxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor aqueous solubility of this compound. This guide provides troubleshooting protocols and frequently asked questions to facilitate your experimental success.

Understanding the Challenge: The Molecular Basis of Poor Solubility

This compound, a derivative of hydroxycinnamic acid, presents significant solubility challenges in aqueous media primarily due to its molecular structure. The presence of two bulky, non-polar tert-butyl groups on the phenyl ring creates substantial steric hindrance and contributes to a high degree of lipophilicity. While the carboxylic acid and hydroxyl moieties provide some polarity, their influence is overshadowed by the large hydrophobic regions. This inherent hydrophobicity leads to strong intermolecular attractions between the acid molecules in the solid state, making it energetically unfavorable for them to be solvated by water molecules.

Troubleshooting Guide: Experimental Approaches to Enhance Solubility

This section details practical, step-by-step strategies to overcome the solubility limitations of this compound.

Issue 1: Compound Precipitation in Aqueous Buffers

Plausible Cause: The primary reason for precipitation is the low intrinsic aqueous solubility of the compound, which is further influenced by the pH of the buffer. As a carboxylic acid, its solubility is highly pH-dependent.

Recommended Solution: pH Adjustment

The solubility of acidic compounds like this compound can be significantly increased by raising the pH of the aqueous solution above its pKa.[1][2] At a higher pH, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.

Experimental Protocol: pH-Mediated Solubilization

-

Determine the pKa: If the pKa of this compound is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration.

-

Prepare a Stock Solution: Accurately weigh the desired amount of the compound.

-

Select an Appropriate Buffer: Choose a buffer system that can maintain the target pH. Common choices include phosphate, borate, or carbonate buffers.

-

Initial Dispersion: Disperse the compound in a small volume of the chosen buffer.

-

Titrate with a Base: While stirring, slowly add a suitable alkalizing agent, such as a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to raise the pH.[3] Monitor the pH continuously with a calibrated pH meter.

-

Observe Dissolution: Continue adding the base until the compound fully dissolves. Note the final pH.

-

Final Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the buffer.

-

Stability Check: Store the solution at the intended experimental temperature and visually inspect for any precipitation over time.

Issue 2: Insufficient Solubilization Even with pH Adjustment

Plausible Cause: In some cases, pH adjustment alone may not be sufficient to achieve the desired concentration, especially for highly concentrated solutions. The inherent hydrophobicity of the molecule can still limit its interaction with water.

Recommended Solution: Co-solvency

The addition of a water-miscible organic solvent, known as a co-solvent, can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[4][5][6] This makes the solvent system more favorable for solvating the non-polar regions of the molecule.

Experimental Protocol: Co-solvent System Development

-

Select a Co-solvent: Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7]

-

Prepare a Co-solvent Mixture: Create a series of aqueous buffer solutions (at the optimal pH determined previously) containing varying percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).

-

Determine Solubility: Add an excess amount of this compound to each co-solvent mixture.

-

Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: Centrifuge or filter the samples to remove undissolved solid.

-

Quantify Solubility: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Select Optimal System: Choose the co-solvent concentration that provides the desired solubility without compromising the stability or biological activity of the compound in your specific application.

| Co-solvent System | Solubility Enhancement Factor (Approximate) | Considerations |

| 10% Ethanol in Water | 5-10 fold | Potential for protein precipitation in biological assays. |

| 20% Propylene Glycol in Water | 15-25 fold | Generally well-tolerated in many biological systems. |

| 30% PEG 400 in Water | 30-50 fold | Can be viscous at higher concentrations. |

Note: The enhancement factors are illustrative and should be determined experimentally.

Issue 3: Biocompatibility Concerns with Organic Solvents

Plausible Cause: For many biological applications, particularly in cell culture or in vivo studies, the use of organic co-solvents can be toxic or may interfere with the experimental system.

Recommended Solution: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their lipophilic inner cavity, while their hydrophilic exterior allows the entire complex to be soluble in water.[8][9][10][11] This "host-guest" complexation effectively increases the apparent aqueous solubility of the guest molecule without the need for organic solvents.[]

Experimental Protocol: Inclusion Complex Formation with Cyclodextrins

-

Choose a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often offers higher solubility and lower toxicity.[9]

-

Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in an aqueous buffer at the desired concentration. Gentle heating can aid in dissolving the cyclodextrin.[11]

-

Add the Compound: Add this compound to the cyclodextrin solution.

-

Promote Complexation: Stir the mixture vigorously for an extended period (several hours to overnight) at a constant temperature. Sonication can also be used to accelerate complex formation.

-

Determine Complexation Efficiency: Similar to the co-solvency protocol, determine the amount of dissolved compound to assess the effectiveness of the cyclodextrin.

-